N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a dihydrobenzofuran moiety and a trifluoromethoxy group, suggests potential biological activity and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the dihydrobenzofuran moiety: This can be achieved through cyclization reactions involving phenol derivatives.
Introduction of the propan-2-yl group: Alkylation reactions using appropriate alkyl halides.
Sulfonamide formation: Reaction of the amine group with a sulfonyl chloride derivative.
Introduction of the trifluoromethoxy group: This can be done through nucleophilic substitution reactions using trifluoromethoxy reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of sulfonamide to amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical studies.
Medicine: Possible antimicrobial or anti-inflammatory properties.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The dihydrobenzofuran and trifluoromethoxy groups might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydrobenzofuran-5-yl)benzenesulfonamide: Lacks the propan-2-yl and trifluoromethoxy groups.
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide: Lacks the trifluoromethoxy group.
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxybenzenesulfonamide: Has a methoxy group instead of trifluoromethoxy.
Uniqueness
The presence of the trifluoromethoxy group in N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide might confer unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S/c1-12(10-13-6-7-15-14(11-13)8-9-25-15)22-27(23,24)17-5-3-2-4-16(17)26-18(19,20)21/h2-7,11-12,22H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJOLWROGNQNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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